molecular formula C14H9F B8167288 3-Ethynyl-4-fluoro-1,1'-biphenyl

3-Ethynyl-4-fluoro-1,1'-biphenyl

Cat. No.: B8167288
M. Wt: 196.22 g/mol
InChI Key: TXCWXNVTGMPVTH-UHFFFAOYSA-N
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Description

3-Ethynyl-4-fluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethynyl group attached to one ring and a fluorine atom attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-fluoro-1,1’-biphenyl typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 3-ethynylbromobenzene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane under reflux conditions.

Industrial Production Methods: Industrial production of 3-Ethynyl-4-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-4-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction process.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3-Ethynyl-4-fluoro-1,1’-biphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the fluorine atom can form hydrogen bonds or dipole-dipole interactions with polar residues.

Comparison with Similar Compounds

    4-Ethynylbiphenyl: Similar structure but lacks the fluorine atom.

    4-Fluorobiphenyl: Similar structure but lacks the ethynyl group.

    3-Ethynylbiphenyl: Similar structure but the fluorine atom is replaced with a hydrogen atom.

Uniqueness: 3-Ethynyl-4-fluoro-1,1’-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h1,3-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCWXNVTGMPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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